3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone
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Overview
Description
3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps in the synthesis involve the formation of the piperazine ring and the subsequent attachment of the quinazolinone moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby influencing various biological pathways. The specific pathways involved depend on the structure of the compound and its interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(2,3-dimethylphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone
- N-(2,3-dimethylphenyl)-β-alanines
Uniqueness
3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone is unique due to its specific structural features, which confer distinct biological activities compared to similar compounds. Its quinazolinone core and piperazine ring make it a versatile scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C26H32N4O2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]quinazolin-4-one |
InChI |
InChI=1S/C26H32N4O2/c1-20-9-8-12-24(21(20)2)28-15-17-29(18-16-28)25(31)13-4-3-7-14-30-19-27-23-11-6-5-10-22(23)26(30)32/h5-6,8-12,19H,3-4,7,13-18H2,1-2H3 |
InChI Key |
WDSRMZSFHIFZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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